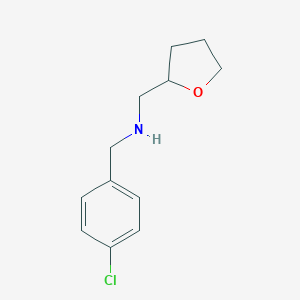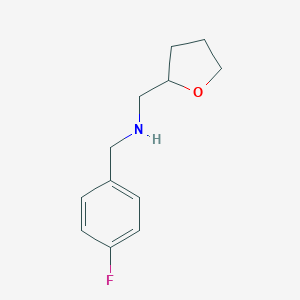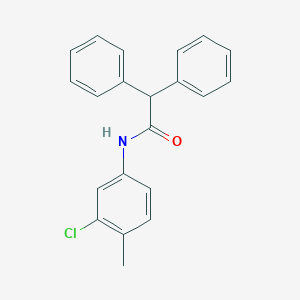
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学研究应用
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been used as a hole transport material in OLEDs and as an electron acceptor in OPVs due to its high charge mobility and good solubility in organic solvents.
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has also been studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been shown to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in cell wall synthesis and energy metabolism. Additionally, N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can inhibit the growth of fungi and bacteria, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in various biochemical pathways. In vivo studies have shown that N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can reduce the growth of tumors in mice and exhibit antifungal and antibacterial activities.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide in lab experiments is its high purity and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is its potential toxicity, which requires proper handling and safety precautions.
未来方向
There are several future directions for the research of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide. One direction is the development of new organic electronic devices using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide as a hole transport material or electron acceptor. Another direction is the development of new antimicrobial agents and anticancer agents based on the structure of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide. Additionally, further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide and its potential toxicity in vivo.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can be achieved through different methods, including the reaction of 3-chloro-4-methylaniline with benzophenone in the presence of a base catalyst. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with aniline in the presence of a base catalyst. These methods have been optimized to produce high yields of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide with high purity.
属性
CAS 编号 |
70298-74-7 |
|---|---|
分子式 |
C21H18ClNO |
分子量 |
335.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H18ClNO/c1-15-12-13-18(14-19(15)22)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24) |
InChI 键 |
HLUIPDHOSRVUCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
其他 CAS 编号 |
70298-74-7 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



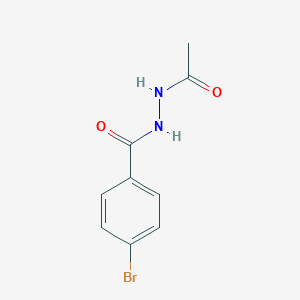
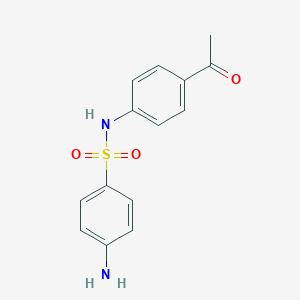
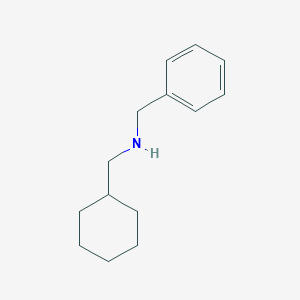
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)


